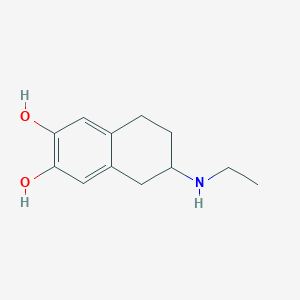![molecular formula C11H18N2O2 B11893070 6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- CAS No. 90058-31-4](/img/structure/B11893070.png)
6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-8-Isopropyl-6,9-diazaspiro[45]decane-7,10-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. One common method involves the reaction of a diazabicyclo compound with an isopropyl-substituted ketone under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of (S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, thereby optimizing the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives with enhanced reactivity.
Reduction: Amine derivatives with potential biological activity.
Substitution: Functionalized spirocyclic compounds with diverse properties.
Applications De Recherche Scientifique
(S)-8-Isopropyl-6,9-diazaspiro[4
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the development of advanced materials with unique mechanical and optical properties.
Mécanisme D'action
The mechanism by which (S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The spirocyclic structure of the compound allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-8-Isopropyl-6,10-dioxaspiro[4.5]decane-7,9-dione: A related spirocyclic compound with oxygen atoms in the ring structure.
(S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione: Another spirocyclic compound with similar structural features but different substituents.
Uniqueness
(S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione is unique due to its specific arrangement of atoms and the presence of both nitrogen and isopropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90058-31-4 |
|---|---|
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(8S)-8-propan-2-yl-6,9-diazaspiro[4.5]decane-7,10-dione |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)8-9(14)13-11(10(15)12-8)5-3-4-6-11/h7-8H,3-6H2,1-2H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Clé InChI |
LQWQEEBFWSSYAU-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)NC2(CCCC2)C(=O)N1 |
SMILES canonique |
CC(C)C1C(=O)NC2(CCCC2)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



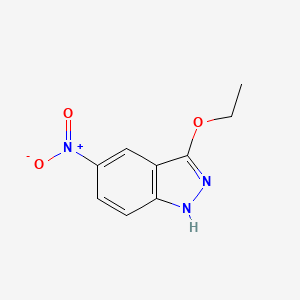
![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)
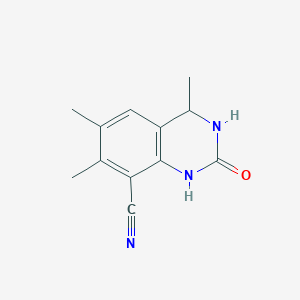
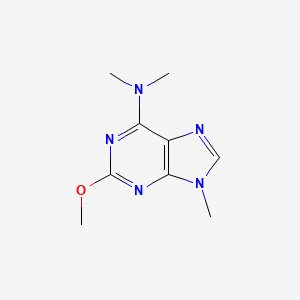


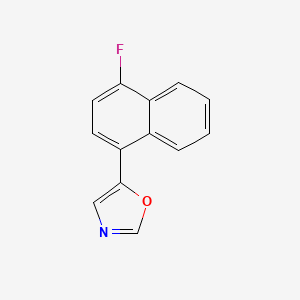

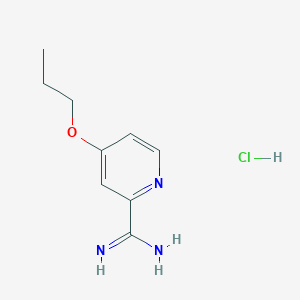
![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
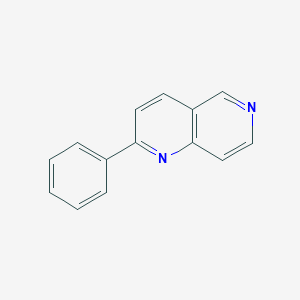
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)
